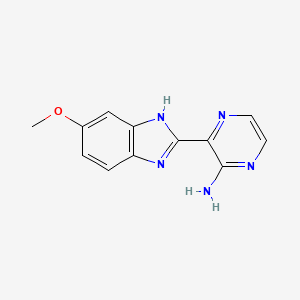![molecular formula C17H25NO3 B7588966 4-[(3-Propan-2-yloxyphenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7588966.png)
4-[(3-Propan-2-yloxyphenyl)methylamino]cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-Propan-2-yloxyphenyl)methylamino]cyclohexane-1-carboxylic acid, also known as NPC-06, is a novel compound that has been synthesized for scientific research purposes. It is a cyclic amino acid derivative that has shown potential in various biochemical and physiological studies.
作用机制
The exact mechanism of action of 4-[(3-Propan-2-yloxyphenyl)methylamino]cyclohexane-1-carboxylic acid is not fully understood, but it is believed to act on multiple pathways in the brain and body. It has been shown to increase the levels of certain neurotransmitters, such as acetylcholine and dopamine, which are important for cognitive function and motor control. Additionally, 4-[(3-Propan-2-yloxyphenyl)methylamino]cyclohexane-1-carboxylic acid has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and nitric oxide synthase, which are involved in inflammation and pain.
Biochemical and Physiological Effects
4-[(3-Propan-2-yloxyphenyl)methylamino]cyclohexane-1-carboxylic acid has been found to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and neuroprotective effects. It has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to neurodegenerative diseases. Additionally, 4-[(3-Propan-2-yloxyphenyl)methylamino]cyclohexane-1-carboxylic acid has been found to reduce the production of pro-inflammatory cytokines, which can contribute to chronic inflammation and pain.
实验室实验的优点和局限性
One of the advantages of using 4-[(3-Propan-2-yloxyphenyl)methylamino]cyclohexane-1-carboxylic acid in lab experiments is its relatively low toxicity and high solubility in water. This makes it easier to administer and study in animal models. However, one of the limitations of 4-[(3-Propan-2-yloxyphenyl)methylamino]cyclohexane-1-carboxylic acid is its limited availability and high cost, which can make it difficult for researchers to obtain and use in their experiments.
未来方向
There are several future directions for the study of 4-[(3-Propan-2-yloxyphenyl)methylamino]cyclohexane-1-carboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 4-[(3-Propan-2-yloxyphenyl)methylamino]cyclohexane-1-carboxylic acid could be further studied for its potential use in the treatment of chronic pain and inflammation. Further research is also needed to fully understand the mechanism of action of 4-[(3-Propan-2-yloxyphenyl)methylamino]cyclohexane-1-carboxylic acid and to explore its potential use in other areas of medicine.
Conclusion
In conclusion, 4-[(3-Propan-2-yloxyphenyl)methylamino]cyclohexane-1-carboxylic acid is a novel compound that has shown potential in various scientific research studies. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-[(3-Propan-2-yloxyphenyl)methylamino]cyclohexane-1-carboxylic acid in the field of medicine.
合成方法
4-[(3-Propan-2-yloxyphenyl)methylamino]cyclohexane-1-carboxylic acid is synthesized through a multi-step process that involves the reaction of 3-(propan-2-yloxy)benzyl chloride with cyclohexanone in the presence of a base to form the intermediate 4-[(3-propan-2-yloxyphenyl)methyl]cyclohexanone. This intermediate is then reduced using sodium borohydride to obtain 4-[(3-propan-2-yloxyphenyl)methyl]cyclohexanol, which is then treated with chloroacetyl chloride and triethylamine to form the final product, 4-[(3-Propan-2-yloxyphenyl)methylamino]cyclohexane-1-carboxylic acid.
科学研究应用
4-[(3-Propan-2-yloxyphenyl)methylamino]cyclohexane-1-carboxylic acid has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 4-[(3-Propan-2-yloxyphenyl)methylamino]cyclohexane-1-carboxylic acid has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
属性
IUPAC Name |
4-[(3-propan-2-yloxyphenyl)methylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12(2)21-16-5-3-4-13(10-16)11-18-15-8-6-14(7-9-15)17(19)20/h3-5,10,12,14-15,18H,6-9,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLBPWSZYSKTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNC2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Propan-2-yloxyphenyl)methylamino]cyclohexane-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588912.png)
![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588920.png)

![4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588934.png)
![4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588944.png)
![3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid](/img/structure/B7588950.png)

![4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7588955.png)
![2-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]acetic acid](/img/structure/B7588978.png)
![4-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588994.png)